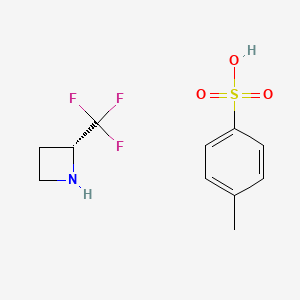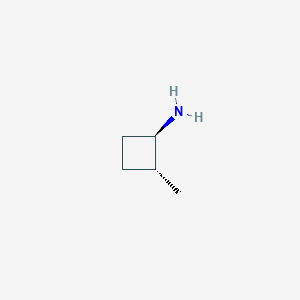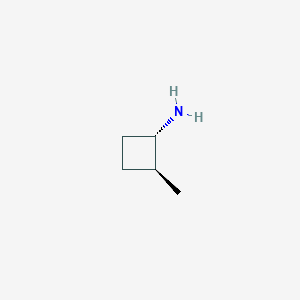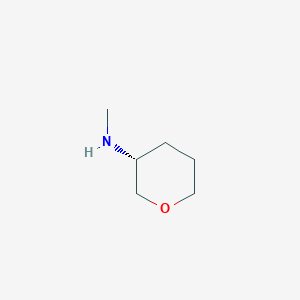
(R)-2-(trifluoromethyl)azetidine tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(trifluoromethyl)azetidine tosylate is a chemical compound that features a four-membered azetidine ring with a trifluoromethyl group attached to the second carbon atom. The tosylate group serves as a counterion, enhancing the compound’s solubility and stability. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(trifluoromethyl)azetidine tosylate typically involves the trifluoromethylation of azetidine precursors. One common method is the radical trifluoromethylation of N-allyl ynamides, which proceeds via a cascade trifluoromethylation/cyclization reaction under mild conditions . This method provides a facile access to azetidine-fused tricyclic compounds.
Industrial Production Methods
Industrial production of ®-2-(trifluoromethyl)azetidine tosylate often employs nickel-catalyzed reductive monofluoromethylation of alkyl tosylates with bromofluoromethane . This method is favored for its high efficiency, mild reaction conditions, and good functional-group compatibility.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(trifluoromethyl)azetidine tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromofluoromethane for trifluoromethylation , and trifluoromethyl triflate for the synthesis of trifluoromethyl ethers . Reaction conditions typically involve mild bases and ligands to ensure high efficiency and functional-group compatibility.
Major Products Formed
Major products formed from these reactions include primary alkyl fluorides, trifluoromethyl ethers, and azetidine-fused tricyclic compounds .
Wissenschaftliche Forschungsanwendungen
®-2-(trifluoromethyl)azetidine tosylate has a wide range of applications in scientific research:
Biology: The compound’s unique structural properties make it a valuable tool in the study of biological systems and enzyme interactions.
Wirkmechanismus
The mechanism of action of ®-2-(trifluoromethyl)azetidine tosylate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The azetidine ring’s strain-driven reactivity also plays a crucial role in its mechanism of action, enabling it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethylated azetidines and aziridines. These compounds share the trifluoromethyl group but differ in their ring structures and reactivity.
Uniqueness
®-2-(trifluoromethyl)azetidine tosylate is unique due to its combination of a trifluoromethyl group and an azetidine ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;(2R)-2-(trifluoromethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H6F3N/c1-6-2-4-7(5-3-6)11(8,9)10;5-4(6,7)3-1-2-8-3/h2-5H,1H3,(H,8,9,10);3,8H,1-2H2/t;3-/m.1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFFBCXHVADOPM-ZYRQIYSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














